molecular formula C13H26N2 B13637540 n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-1-amine

n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-1-amine

Cat. No.: B13637540
M. Wt: 210.36 g/mol
InChI Key: OIPJRQXRQWZXIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-1-amine ( 1538440-36-6) is a chemical compound with the molecular formula C13H26N2 and a molecular weight of 210.36 . Compounds featuring the 8-azabicyclo[3.2.1]octane scaffold are of significant interest in medicinal chemistry and pharmaceutical research. This structural motif is a key feature in the development of novel bioactive molecules, particularly in the investigation of inhibitors for targets like N-acylethanolamine-hydrolyzing acid amidase (NAAA) . Inhibition of NAAA is a promising therapeutic strategy for managing inflammatory response and pain, as it preserves endogenous palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory and neuroprotective properties . Researchers utilize this and related azabicyclic compounds as valuable tools for exploring new treatments for chronic inflammatory conditions . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

N-[2-(8-azabicyclo[3.2.1]octan-3-yl)ethyl]-N-methylpropan-1-amine

InChI

InChI=1S/C13H26N2/c1-3-7-15(2)8-6-11-9-12-4-5-13(10-11)14-12/h11-14H,3-10H2,1-2H3

InChI Key

OIPJRQXRQWZXIN-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)CCC1CC2CCC(C1)N2

Origin of Product

United States

Preparation Methods

General Synthetic Route

The preparation of this compound typically involves the following key synthetic steps:

  • Synthesis of the 8-Azabicyclo[3.2.1]octane Core
    The bicyclic amine scaffold is constructed either from tropinone derivatives or via cyclization reactions starting from linear precursors. Enantioselective methods, such as catalytic asymmetric cyclizations or desymmetrization of tropinone, are used to obtain stereochemically pure intermediates.

  • Functionalization at the 3-Position
    The 3-position of the azabicyclo[3.2.1]octane is functionalized to introduce an ethyl linker. This is often achieved by nucleophilic substitution or reductive amination reactions, attaching a 2-aminoethyl side chain to the bicyclic nitrogen or carbon center.

  • N-Methylpropan-1-amine Coupling
    The terminal amino group is further alkylated with a methylpropan-1-amine moiety. This can be accomplished through reductive amination or alkylation reactions using appropriate alkyl halides or amine derivatives under controlled conditions to avoid over-alkylation.

Specific Synthetic Procedures from Literature

Step Reagents/Conditions Description Yield/Notes
1. Formation of 8-azabicyclo[3.2.1]octane Starting from tropinone or acyclic precursors; catalytic asymmetric cyclization or desymmetrization Provides stereoselective access to bicyclic amine core High stereoselectivity reported; yields vary by method
2. Introduction of 2-(ethyl) linker Nucleophilic substitution or reductive amination with 2-bromoethylamine or equivalent Attaches ethylamine side chain at 3-position Moderate to good yields; requires careful control of reaction conditions
3. N-Methylpropan-1-amine alkylation Alkylation with methylpropan-1-amine or reductive amination with corresponding aldehyde Final step to install N-methylpropan-1-amine group Good yields; purification by chromatography often necessary

Example Synthetic Route (Hypothetical Based on Literature)

  • Step 1: Tropinone is reduced stereoselectively to yield the 8-azabicyclo[3.2.1]octan-3-ol intermediate.
  • Step 2: The hydroxyl group at the 3-position is converted to a leaving group (e.g., mesylate or tosylate).
  • Step 3: Nucleophilic substitution with 2-(N-methylpropan-1-amine)ethylamine introduces the ethylamine side chain.
  • Step 4: Final purification by recrystallization or preparative chromatography yields the target compound.

Research Findings and Analytical Data

Stereochemical Control

  • Enantioselective methods ensure the correct stereochemistry of the bicyclic scaffold, which is crucial for biological activity.
  • Desymmetrization of tropinone derivatives is an effective strategy to obtain enantiomerically enriched 8-azabicyclo[3.2.1]octane intermediates.

Reaction Conditions

  • Typical solvents: ethanol, methanol, chloroform, dimethyl sulfoxide (DMSO).
  • Catalysts and reagents: p-toluenesulfonylhydrazide, iodine, potassium thiocyanate for related hydrazone and thiadiazole syntheses (analogous methods for bicyclic amines).
  • Temperatures: reflux conditions (60–100 °C) for hydrazone formation and cyclization steps; low temperatures (0 °C) for sensitive alkylation steps.

Purification and Characterization

  • Purification methods include recrystallization, preparative thin-layer chromatography (TLC), and column chromatography.
  • Characterization is typically done by NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm stereochemistry and purity.

Summary Table of Preparation Methods

Method Aspect Description Reference
Scaffold synthesis Enantioselective cyclization or desymmetrization of tropinone
Side chain installation Nucleophilic substitution or reductive amination with ethylamine derivatives
Final amine alkylation Reductive amination or alkylation with methylpropan-1-amine
Reaction conditions Reflux in alcohols, use of hydrazides, iodine catalysis in DMSO
Purification Recrystallization, preparative TLC, chromatography
Analytical confirmation NMR, MS, X-ray crystallography

Chemical Reactions Analysis

n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-1-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-1-amine is a complex organic compound belonging to the tropane alkaloids family. It has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry

  • Use as a Key Intermediate this compound serves as a crucial building block in synthesizing complex molecules.
  • Synthesis Methods Synthesis typically involves multiple steps, beginning with the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold through asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system.
  • Chemical Reactions The compound undergoes oxidation, reduction, and nucleophilic substitution reactions. Oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Biology

  • Neurotransmitter System Studies Due to its structural similarity to certain neurotransmitters, this compound is valuable in studies related to neurotransmitter systems.
  • Monoamine Reuptake Inhibition Research indicates that compounds similar to this compound act primarily as monoamine reuptake inhibitors, inhibiting the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine.
  • Receptor Affinity The compound has demonstrated a high affinity for serotonin receptors, particularly 5-HT1A and 5-HT3 receptors, which are implicated in mood disorders.

Medicine

  • Potential Therapeutic Applications this compound has potential therapeutic applications, particularly in developing drugs targeting the central nervous system.
  • Treatment of Nervous System Disorders Derivatives of 8-azabicyclo[3.2.1]octane are useful in treating or preventing nervous system disorders responsive to monoamine neurotransmission reuptake . Such disorders include depression, anxiety, pain, panic disorders, attention deficit hyperactivity disorder (ADHD), and obsessive-compulsive disorder .
  • Treatment of Depression 8-azabicyclo[3.2.1]octane derivatives are particularly useful for treating mood disorders, including mood episodes, depressive disorders, bipolar disorders, and other mood disorders .

Industry

  • Production of Pesticides and Nematicides this compound is used in producing certain pesticides and nematicides.

Mechanism of Action

The mechanism of action of n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to various physiological effects. The exact pathways involved depend on the specific application and target receptor .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tropane Core

The tropane scaffold is highly modular, allowing for diverse functionalization. Below is a comparative analysis of key analogues:

Table 1: Structural and Property Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
Target compound: n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-1-amine C13H26N2 210.36 N-methylpropan-1-amine side chain Discontinued research intermediate
n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-2-amine (CAS 1513209-78-3) C13H26N2 210.36 N-methylpropan-2-amine side chain Isomeric variant; similar applications
N-(Bis(4-fluorophenyl)methyl)-8-(2-(dimethylamino)ethyl)-8-azabicyclo[3.2.1]octan-3-amine Oxalate (10a) C26H32F2N2O4 486.55 Bis(4-fluorophenyl)methyl, dimethylamino High affinity for monoamine transporters
N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine (CAS 464922-77-8) C14H26N2 222.37 Cyclohexyl, 8-methyl Higher hydrophobicity; potential CNS ligand
8-Azabicyclo[3.2.1]octan-3-amine, 8-methyl-N-propyl-endo (NIST) C11H22N2 182.31 Propyl, endo configuration Configuration-dependent receptor binding
Key Observations:

Replacement with a dimethylamino group (e.g., compound 10a) increases polarity and enhances binding to monoamine transporters, as demonstrated in structure-activity relationship (SAR) studies .

Hydrophobicity and Bulkiness :

  • The cyclohexyl-substituted analogue (CAS 464922-77-8) exhibits greater hydrophobicity (density: 1.01 g/cm³) compared to the target compound, suggesting improved blood-brain barrier penetration for CNS targets .
  • Bulkier substituents (e.g., bis(4-fluorophenyl)methyl in 10a) may reduce metabolic clearance but increase steric hindrance at binding sites .

Stereochemical Effects :

  • Endo vs. exo configurations (e.g., NIST entries) significantly impact biological activity. For example, endo isomers often exhibit higher receptor affinity due to optimal spatial alignment .

Pharmacological and Industrial Relevance

  • Monoamine Transporter Modulation: Fluorophenyl-substituted tropanes (e.g., 10a) show nanomolar affinity for dopamine/norepinephrine transporters, highlighting the scaffold’s versatility in neuropharmacology .
  • Agrochemical Applications : Piperidinyl- and cyclohexyl-substituted variants (e.g., 10c, CAS 464922-77-8) may serve as ligands for insecticidal targets due to their rigidity and lipophilicity .

Biological Activity

N-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-1-amine, a compound derived from the bicyclic structure of azabicyclo[3.2.1]octane, has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacodynamics, receptor interactions, and therapeutic implications.

Chemical Structure and Properties

The compound's molecular formula is C15H28N2C_{15}H_{28}N_{2} with a molecular weight of approximately 236.4 g/mol. Its structure features a bicyclic azabicyclo[3.2.1]octane core, which is significant for its biological interactions.

Research indicates that compounds similar to this compound act primarily as monoamine reuptake inhibitors . These compounds exhibit the ability to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are crucial in mood regulation and various neuropsychiatric conditions .

Key Findings:

  • Inhibition of Monoamines : Studies have shown that this class of compounds can effectively inhibit the reuptake of serotonin and norepinephrine in vitro .
  • Receptor Affinity : The compound has demonstrated high affinity for serotonin receptors, particularly 5-HT1A and 5-HT3 receptors, which are implicated in mood disorders .

Pharmacological Effects

The biological activity of this compound suggests several therapeutic applications:

Potential Therapeutic Applications:

  • Antidepressant Activity : Due to its monoamine reuptake inhibition properties, it may be effective in treating depression and anxiety disorders.
  • Antipsychotic Properties : The compound's interaction with serotonin receptors positions it as a candidate for developing atypical antipsychotic medications .
  • Cognitive Enhancements : Some studies suggest potential benefits in cognitive functions, although further research is needed to substantiate these claims.

Case Studies

Several studies have explored the efficacy of similar azabicyclo compounds in clinical settings:

Study 1: Efficacy in Depression

A study involving a series of azabicyclo derivatives indicated significant antidepressant effects in animal models when administered at varying dosages . The results highlighted dose-dependent responses with minimal side effects compared to traditional antidepressants.

Study 2: Receptor Binding Studies

Research conducted on receptor binding affinities demonstrated that this compound exhibited selective binding to serotonin receptors over dopamine receptors, suggesting a tailored pharmacological profile advantageous for treating mood disorders without the typical side effects associated with dopaminergic drugs .

Data Table: Biological Activity Overview

PropertyValue
Molecular FormulaC15H28N2C_{15}H_{28}N_{2}
Molecular Weight236.4 g/mol
Receptor Affinity5-HT1A, 5-HT3
Primary ActionMonoamine reuptake inhibition
Therapeutic ApplicationsAntidepressant, Antipsychotic

Q & A

Q. What are the critical considerations for optimizing the synthesis of N-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-1-amine?

Synthesis optimization requires precise control of reaction conditions. Key parameters include:

  • Temperature : Elevated temperatures (80–100°C) improve reaction rates but may degrade thermally labile intermediates .
  • Catalysts : Palladium-based catalysts (e.g., Pd/C) enhance reductive amination efficiency, while acid catalysts (e.g., HCl) stabilize intermediates .
  • Solvents : Polar aprotic solvents (e.g., acetonitrile) improve solubility of bicyclic intermediates, whereas ethers (e.g., THF) reduce side reactions .
  • Purity : Chromatographic purification (e.g., silica gel column) is essential to isolate the compound from byproducts like unreacted azabicyclo precursors .

Q. How can structural characterization of this compound be methodically validated?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the azabicyclo[3.2.1]octane scaffold and ethyl-methylpropaneamine sidechain. Key signals include δ 2.5–3.0 ppm (N–CH3_3) and δ 1.2–1.8 ppm (bicyclic protons) .
  • X-ray Crystallography : Resolves stereochemistry at C3 of the bicyclic core, critical for binding monoamine transporters .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C13_{13}H24_{24}N2_2) and detects impurities (e.g., oxidation byproducts) .

Q. What pharmacological mechanisms underpin its potential as a monoamine reuptake inhibitor?

The compound inhibits serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters via:

  • Hydrophobic Interactions : The bicyclic core anchors to transporter transmembrane domains.
  • Amine Protonation : The tertiary amine forms ionic bonds with aspartate residues in the transporter binding pocket .
    Functional assays (e.g., radiolabeled neurotransmitter uptake in synaptosomes) quantify IC50_{50} values, typically ranging 10–100 nM .

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (EN 166 standard) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols (P261/P271 phrases) .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste (P501) .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?

Modification Site Impact on Activity Reference
Bicyclic Core (C3) Exo vs. endo stereochemistry alters DAT/SERT selectivity (exo favors DAT by 5-fold) .
Ethyl Linker Lengthening to propyl reduces NET affinity (IC50_{50} increases from 25 nM to 120 nM) .
N-Methyl Group Demethylation increases metabolic stability but reduces blood-brain barrier penetration .

Q. How can contradictory data on metabolic stability be resolved across studies?

Discrepancies arise from:

  • Species Differences : Rat liver microsomes show faster oxidation (t1/2_{1/2} = 30 min) vs. human (t1/2_{1/2} = 90 min) due to CYP2D6 polymorphism .
  • Assay Conditions : Addition of NADPH-regenerating systems stabilizes cytochrome P450 activity, reducing variability .
    Resolution : Cross-validate using orthogonal methods (e.g., LC-MS/MS for metabolite quantification and hepatocyte models) .

Q. What in vivo models are most predictive of efficacy for mood disorder applications?

  • Forced Swim Test (FST) : Reduces immobility time in rodents at 10 mg/kg (oral), comparable to fluoxetine .
  • Social Defeat Stress (SDS) : Restores social interaction in chronic SDS models, indicating anxiolytic potential .
  • Microdialysis : Measures extracellular serotonin (5-HT) in prefrontal cortex; 5-HT levels increase 2.5-fold post-administration .

Q. What strategies mitigate off-target binding to muscarinic receptors observed in vitro?

  • Molecular Docking : Introduce bulky substituents (e.g., isopropyl) at the ethyl linker to sterically hinder muscarinic binding pockets .
  • Functional Selectivity Screening : Use CHO cells expressing M1–M5 receptors; lead analogs show >100-fold selectivity for SERT over M3 .

Q. How do stability studies inform formulation development for preclinical trials?

  • Thermal Stability : Decomposition above 40°C (TGA data) necessitates refrigerated storage (2–8°C) .
  • pH Sensitivity : Degrades rapidly in acidic conditions (t1/2_{1/2} < 1 hr at pH 2), requiring enteric-coated tablets for oral delivery .

Q. What advanced techniques elucidate neurotransmitter binding kinetics?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding to immobilized SERT (KD_D = 8 nM, kon = 1.5 × 105^5 M1^{-1}s1^{-1}) .
  • Cryo-EM : Resolves compound-bound SERT conformations, identifying a tilted helix 6 conformation critical for inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.